1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine
Overview
Description
The compound “1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . The heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been achieved by reacting chalcone with guanidine hydrochloride . All the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Derivatives : The compound has been used as a precursor in the synthesis of various derivatives with potential biological activities. For example, derivatives have been synthesized for the inhibition of tumor necrosis factor alpha and nitric oxide, indicating potential applications in cancer and inflammatory disease research (Lei et al., 2017).
- Anticancer Activities : Some derivatives have shown promising anticancer activities. For instance, compounds with modifications in the thieno[3,2-d]pyrimidine structure have been evaluated for their cytotoxic activities against various cancer cell lines, offering insights into the design of novel anticancer agents (Zhu et al., 2012).
Chemical Properties and Applications
- Structural Analysis and Chemical Properties : Research has also focused on the structural analysis and chemical properties of these compounds. Studies involving crystal structure determination, density functional theory (DFT) analyses, and molecular docking studies have provided insights into the molecular characteristics that contribute to their biological activities (Huang et al., 2020).
- Molecular Docking and SAR Studies : Molecular docking and structure-activity relationship (SAR) studies have been conducted to understand the interaction mechanisms with biological targets and to guide the design of more potent derivatives (Ye et al., 2020).
Potential Therapeutic Applications
- Inhibitors of Key Enzymes : Some derivatives have been identified as potent inhibitors of specific enzymes, such as mTOR, with selectivity over related enzymes like PI3K. This suggests potential therapeutic applications in targeting diseases associated with these enzymes, including various cancers and metabolic diseases (Verheijen et al., 2010).
Properties
IUPAC Name |
1-(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4OS/c1-14-7-8-6-9-10(19-8)11(16-12(13)15-9)17-2-4-18-5-3-17/h6,14H,2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYOBHBOPXDZMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(S1)C(=NC(=N2)Cl)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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